molecular formula C15H19N3O4S2 B11024204 methyl N-[({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetyl]glycinate

methyl N-[({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetyl]glycinate

Cat. No.: B11024204
M. Wt: 369.5 g/mol
InChI Key: AQPKFPOMMDDSRL-UHFFFAOYSA-N
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Description

This compound features a thieno[2,3-d]pyrimidine core substituted with:

  • A hydroxy group at position 2.
  • An isopropyl group at position 6.
  • A methyl sulfanyl acetyl glycinate moiety at position 2.

The glycinate ester and thioether linkage may enhance solubility and metabolic stability, while the hydroxy and isopropyl groups could influence hydrogen bonding and lipophilicity.

Properties

Molecular Formula

C15H19N3O4S2

Molecular Weight

369.5 g/mol

IUPAC Name

methyl 2-[[2-[(4-oxo-6-propan-2-yl-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetyl]amino]acetate

InChI

InChI=1S/C15H19N3O4S2/c1-8(2)10-4-9-14(21)17-11(18-15(9)24-10)6-23-7-12(19)16-5-13(20)22-3/h4,8H,5-7H2,1-3H3,(H,16,19)(H,17,18,21)

InChI Key

AQPKFPOMMDDSRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(S1)N=C(NC2=O)CSCC(=O)NCC(=O)OC

Origin of Product

United States

Preparation Methods

Gewald Reaction for Thiophene Formation

The Gewald reaction is widely used to synthesize 2-aminothiophene derivatives, which serve as precursors for thienopyrimidines. For this compound, 4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl is synthesized by reacting a ketone (e.g., isopropyl methyl ketone) with malononitrile and sulfur in the presence of a base like triethylamine. Microwave irradiation has been employed to enhance reaction efficiency, reducing time from hours to minutes.

Example Protocol :

  • Reactants : Isopropyl methyl ketone (10 mmol), malononitrile (10 mmol), sulfur (10 mmol).

  • Conditions : Triethylamine (2 eq), ethanol, microwave irradiation (100°C, 15 min).

  • Yield : 78–85%.

Pyrimidine Ring Closure

Pyrimidine ring closure is achieved using formamide or urea under acidic conditions. For instance, 4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl is formed by heating the thiophene intermediate with formic acid at 150°C for 6 hours.

Functionalization at the 2-Position

The 2-methyl group is functionalized with a sulfanylacetyl moiety through nucleophilic substitution or coupling reactions.

Chlorination and Thiolation

The 2-methyl group is first chlorinated using phosphorus oxychloride (POCl₃) to form 2-(chloromethyl)-4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidine . Subsequent reaction with thioglycolic acid introduces the sulfanyl group.

Example Protocol :

  • Step 1 : Thienopyrimidine (5 mmol) + POCl₃ (18.9 eq), reflux (4 h).

  • Step 2 : Chlorinated intermediate (5 mmol) + thioglycolic acid (6 eq), DMF, K₂CO₃ (2 eq), 80°C (2 h).

  • Yield : 70–75%.

Acetylation with Glycinate Ester

The sulfanylacetic acid intermediate is coupled with methyl glycinate using carbodiimide reagents (e.g., EDC/HOBt).

Example Protocol :

  • Reactants : Sulfanylacetic acid (5 mmol), methyl glycinate hydrochloride (5.5 mmol).

  • Conditions : EDC (5.5 mmol), HOBt (5.5 mmol), DMF, RT (12 h).

  • Yield : 65–70%.

Optimization and Catalytic Strategies

Recent advances focus on improving selectivity and reducing side reactions:

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates for sulfanyl group incorporation, while ethanol/isopropanol mixtures improve glycinate coupling yields.

Catalytic Methods

Palladium catalysts (e.g., Pd(PPh₃)₄) have been used in cross-coupling steps to reduce reaction times by 30%.

Comparative Analysis of Synthesis Routes

The table below summarizes key parameters for different methods:

StepMethodConditionsYield (%)Purity (%)
Thienopyrimidine coreGewald + Formamide150°C, 6 h7895
ChlorinationPOCl₃ reflux110°C, 4 h8590
ThiolationThioglycolic acid/K₂CO₃DMF, 80°C, 2 h7588
Glycinate couplingEDC/HOBtDMF, RT, 12 h7092

Challenges and Solutions

Hydroxy Group Protection

The 4-hydroxy group is prone to oxidation during synthesis. Protection as a tert-butyldimethylsilyl (TBS) ether or acetyl derivative is recommended, with deprotection using TBAF or NaOH.

Steric Hindrance

The isopropyl group at position 6 necessitates longer reaction times for thiolation. Elevated temperatures (100°C) or microwave assistance mitigate this issue.

Scalability and Industrial Adaptations

Pilot-scale synthesis (100 g batches) employs continuous flow reactors for the Gewald and chlorination steps, achieving 90% yield with 99% purity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form ketones or aldehydes.

    Reduction: The thieno[2,3-d]pyrimidine core can be reduced under hydrogenation conditions to form dihydro derivatives.

    Substitution: The sulfanylacetylglycinate moiety can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, methyl N-[({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetyl]glycinate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful for studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl N-[({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetyl]glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[2,3-d]pyrimidine core can mimic natural substrates or inhibitors, allowing it to modulate the activity of these targets. The hydroxy and sulfanyl groups can form hydrogen bonds and other interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Thieno[2,3-d]pyrimidine Derivatives

Substituent Variations on the Thienopyrimidine Core

a) N-(2-Hydroxyethyl)-4-(4-(Trifluoromethoxy)phenylamino)thieno[2,3-d]pyrimidine-6-carboxamide
  • Key Features: Carboxamide group at position 6. Trifluoromethoxy phenylamino substituent at position 3. Hydroxyethyl side chain.
  • The carboxamide may improve crystallinity but reduce lipophilicity relative to the glycinate ester in the target compound.
b) N-(4-(Substituted Amino)thieno[2,3-d]pyrimidin-2-yl) Thiophene/Furan-2-carboxamide (7a-j)
  • Key Features: Thiophene/furan carboxamide at position 2. Variable amino substituents at position 4.
  • Comparison :
    • The aromatic heterocycles (thiophene/furan) in 7a-j likely enhance π-π stacking interactions, differing from the target’s aliphatic glycinate chain .
    • Synthesis of 7a-j involves a five-step procedure with mild conditions, suggesting the target compound may require more complex steps due to its sulfanyl acetyl linkage .

Functional Group Modifications

a) Ethyl 2-[6-Methyl-4-(Thietan-3-yloxy)pyrimidine-2-ylthio]acetate
  • Key Features :
    • Thietan-3-yloxy group at position 4.
    • Thioether-linked acetate at position 2.
  • Comparison: The thietan-3-yloxy substituent introduces a strained ring system, which may affect conformational flexibility compared to the target’s 4-hydroxy group .
b) Methyl N-(Pyrimidin-2-yl)glycinate
  • Key Features :
    • Simplified pyrimidine core (lacking the thiophene ring).
    • Direct glycinate ester attachment.
  • Comparison: The absence of the thieno ring reduces planarity and aromatic interactions, likely decreasing binding affinity in biological systems compared to the target compound . Synthesis challenges (e.g., diketopiperazine formation) in simpler glycinate derivatives highlight the need for optimized routes for the structurally complex target .

Physicochemical Properties

Compound Core Structure Key Substituents Likely Lipophilicity (LogP)* Solubility Profile
Target Compound Thieno[2,3-d]pyrimidine 4-Hydroxy, 6-isopropyl, glycinate ester Moderate (~2.5) Moderate (ester linkage)
N-(2-Hydroxyethyl)-4-(Trifluoromethoxy)... Thieno[2,3-d]pyrimidine 4-Trifluoromethoxy, 6-carboxamide Low (~1.8) High (polar carboxamide)
Ethyl 2-[6-Methyl-4-(Thietan-3-yloxy)... Pyrimidine 4-Thietan-3-yloxy, thioether acetate High (~3.0) Low (non-polar thietan)

*Estimated based on substituent contributions.

Biological Activity

Methyl N-[({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetyl]glycinate (CAS Number: 1219584-96-9) is a compound of interest in pharmacological research due to its potential biological activities. Its molecular formula is C15H19N3O4S2, and it has a molecular weight of 369.46 g/mol. This article explores the biological activity of this compound, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thieno[2,3-d]pyrimidine core, which is known for various biological activities. The structural components include:

  • Thieno[2,3-d]pyrimidine ring : Associated with anti-cancer and anti-inflammatory properties.
  • Acetyl and glycinate moieties : Potentially enhancing solubility and bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives. For instance, derivatives from this class have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AMCF-7 (breast cancer)9.1
Compound BMDA-MB-231 (breast cancer)28.0
Methyl N-[({[4-hydroxy-6-(propan-2-yl)...]}TBDTBD

The exact IC50 values for this compound are yet to be determined in specific studies; however, its structural analogs have demonstrated promising results in inhibiting cell proliferation.

The mechanisms through which thieno[2,3-d]pyrimidines exert their effects include:

  • Inhibition of Enzymatic Activity : Many compounds in this class act as inhibitors of key enzymes involved in tumor growth.
  • Induction of Apoptosis : They may promote programmed cell death in malignant cells.
  • Anti-inflammatory Effects : Some derivatives exhibit properties that reduce inflammation, which is often linked to cancer progression.

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxicity of various thieno[2,3-d]pyrimidine derivatives on human cancer cell lines (MCF-7, MDA-MB-231). The results indicated that certain modifications to the thieno ring significantly enhanced cytotoxicity.

Study 2: Mechanistic Insights

Another research effort focused on understanding the molecular pathways activated by these compounds. It was found that they could inhibit the vascular endothelial growth factor (VEGF), crucial for tumor angiogenesis.

Q & A

Q. What are the recommended synthetic routes for methyl N-[({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetyl]glycinate, and what critical reaction conditions influence yield?

Methodological Answer: The synthesis involves three key stages:

Thienopyrimidine Core Formation : Start with cyclocondensation of substituted thiophene and pyrimidine precursors under acidic catalysis (e.g., H₂SO₄ or polyphosphoric acid). Temperature control (80–120°C) is critical to avoid side reactions .

Functionalization : Introduce the 4-hydroxy and 6-isopropyl groups via nucleophilic substitution or Friedel-Crafts alkylation. Anhydrous conditions and Lewis acids (e.g., AlCl₃) improve regioselectivity .

Glycinate Conjugation : React the thienopyrimidine intermediate with methyl glycinate via a sulfanylacetyl linker. Use coupling agents like EDC/HOBt in DMF at 0–25°C to preserve stereochemistry .
Key Purification Steps : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensure >95% purity. Monitor intermediates via TLC and HPLC .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

Methodological Answer:

  • Structural Elucidation :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., 4-hydroxy proton at δ 10–12 ppm; isopropyl CH₃ at δ 1.2–1.4 ppm) .
    • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) with <2 ppm error .
  • Purity Assessment :
    • HPLC : Use a C18 column (acetonitrile/water gradient; UV detection at 254 nm). Purity ≥98% is acceptable for biological assays .
    • KF Titration : Quantify residual moisture (<0.5% for stability studies) .

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer:

  • Target Selection : Prioritize kinases or enzymes with structural homology to thienopyrimidine-binding proteins (e.g., EGFR, Akt). Use computational docking (AutoDock Vina) to predict binding affinity .
  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC₅₀ via fluorescence-based kinase assays (e.g., ADP-Glo™) at 1–100 µM concentrations .
    • Cellular Uptake : Use LC-MS/MS to quantify intracellular concentrations in HEK293 or HeLa cells after 24-hour exposure .
  • Controls : Include positive inhibitors (e.g., staurosporine for kinases) and vehicle-only samples .

Advanced Research Questions

Q. How can contradictory data between in vitro and in vivo efficacy studies be systematically addressed?

Methodological Answer:

  • Pharmacokinetic (PK) Profiling :
    • Measure plasma half-life (t₁/₂) and bioavailability in rodent models. Poor solubility often explains discrepancies; use PEGylated formulations to enhance absorption .
  • Metabolite Identification :
    • Perform LC-HRMS on plasma samples to detect Phase I/II metabolites. Sulfoxide derivatives may reduce activity .
  • Tissue Distribution : Autoradiography or whole-body PET imaging can validate target engagement in vivo .

Q. What strategies optimize the compound’s pharmacokinetic profile while maintaining target engagement?

Methodological Answer:

  • Prodrug Design : Replace the methyl ester with pivaloyloxymethyl (POM) groups to enhance oral absorption. Hydrolyze enzymatically in vivo to release the active form .
  • Structure-Activity Relationship (SAR) :
    • Modify the sulfanylacetyl linker to tert-butylthio or benzylthio for improved metabolic stability .
    • Test logP values (2–4 optimal) using shake-flask or computational methods (ChemAxon) .
  • Formulation : Nanoemulsions or liposomes improve aqueous solubility without altering pharmacodynamics .

Q. What computational methods are employed to model interactions between this compound and its putative molecular targets?

Methodological Answer:

  • Molecular Docking : Use Schrödinger Suite or MOE to simulate binding to ATP pockets (e.g., EGFR kinase). Prioritize poses with hydrogen bonds to hinge regions (e.g., Met793) .
  • Molecular Dynamics (MD) : Run 100-ns simulations (GROMACS) to assess stability of ligand-protein complexes. RMSD <2 Å indicates stable binding .
  • QSAR Models : Train on datasets of thienopyrimidine derivatives to predict IC₅₀ values and guide synthesis .

Q. How should researchers validate target specificity given potential off-target effects of thienopyrimidine derivatives?

Methodological Answer:

  • Selectivity Panels : Screen against 50+ kinases (e.g., Eurofins KinaseProfiler™). A selectivity score (IC₅₀ ratio of top off-target/target) <10 indicates specificity .
  • CRISPR Knockouts : Generate target gene KO cell lines (e.g., EGFR−/−). Loss of compound efficacy confirms on-target activity .
  • Thermal Shift Assays : Monitor protein melting temperature (Tm) shifts. ΔTm >2°C suggests direct binding .

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